molecular formula C16H18F3N3O2 B6073045 N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea

N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea

Cat. No. B6073045
M. Wt: 341.33 g/mol
InChI Key: MWODUXXJGXXIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in treating various diseases and disorders due to its unique properties. In

Mechanism of Action

The mechanism of action of N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and cell proliferation, which can help in treating various diseases and disorders.
Biochemical and Physiological Effects:
N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation, inhibit cell proliferation, and modulate neurotransmitter release. It has also been shown to have antioxidant properties and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea in lab experiments include its potential in treating various diseases and disorders, its unique properties, and its ability to modulate various signaling pathways in the body. However, the limitations include the complexity of the synthesis method, the high cost of the compound, and the lack of understanding of its mechanism of action.

Future Directions

The future directions for N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea include further studies to understand its mechanism of action, its potential in treating other diseases and disorders, and the development of more efficient synthesis methods. It also has potential for use in drug delivery systems and as a diagnostic tool.
Conclusion:
N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea is a chemical compound that has shown promise in treating various diseases and disorders. Its unique properties and ability to modulate various signaling pathways in the body make it an attractive target for scientific research. Further studies are needed to fully understand its mechanism of action and its potential in treating other diseases and disorders.

Synthesis Methods

N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea can be synthesized using a multistep process. The first step involves the reaction between 2-(trifluoromethyl)benzaldehyde and 3-pyrrolidinone to form an intermediate compound. This intermediate is then reacted with allylamine to form the final product. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea has been extensively studied for its potential in treating various diseases and disorders. It has shown promise in treating cancer, Alzheimer's disease, and epilepsy. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neuropathic pain.

properties

IUPAC Name

1-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c1-2-7-20-15(24)21-12-8-14(23)22(10-12)9-11-5-3-4-6-13(11)16(17,18)19/h2-6,12H,1,7-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWODUXXJGXXIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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